![molecular formula C11H10N2O2S B1493302 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde CAS No. 2098013-24-0](/img/structure/B1493302.png)
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Overview
Description
The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. In this case, the compound contains carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. Heterocyclic compounds are commonly found in a wide range of products, including pharmaceuticals, dyes, rubber, and many more .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo and oxazine rings. This could potentially be achieved through condensation reactions or through the use of a suitable catalyst .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophen-2-yl group would contribute to the aromaticity of the compound, while the imidazo and oxazine rings would introduce additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo and oxazine rings, as well as the thiophen-2-yl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the compound’s solubility, melting point, and boiling point could all be influenced by these factors .Scientific Research Applications
Pharmacological Research
Imidazole derivatives, like the one , are known for their broad range of biological activities. They have been studied for their potential as antibacterial, antifungal, and antiviral agents due to their ability to interact with biological targets. The presence of the imidazole ring can be crucial for the binding affinity and selectivity towards certain enzymes or receptors .
Material Science
Thiophene derivatives are significant in the development of novel materials. They can be used in the synthesis of conductive polymers or as components in anode materials for lithium-ion batteries. The incorporation of thiophene units into molecules can enhance the electrical conductivity and stability of the resulting materials .
Organic Electronics
The structural features of thiophene and imidazole rings make them suitable for use in organic semiconductors. These compounds can serve as strong acceptor units in the backbone of organic electronic devices, allowing for the tuning of band-gap and energy levels, which is essential for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells .
Antitumor Research
Imidazole-containing compounds have shown antitumor potential in various studies. They can be designed to interfere with the proliferation of cancer cells, induce apoptosis, or inhibit angiogenesis. The specific compound could be evaluated for its efficacy against different cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-6-8-4-13-5-9(10-2-1-3-16-10)15-7-11(13)12-8/h1-4,6,9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWPMRZMNAYOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)C=O)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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